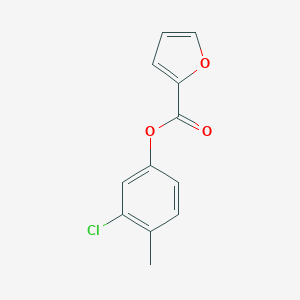
3-Chloro-4-methylphenyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methylphenyl 2-furoate is an organic compound that belongs to the family of furoic acid esters. It is a white crystalline powder with a molecular formula of C12H9ClO3. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylphenyl 2-furoate is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the furoate group. It is also known to form hydrogen bonds with other molecules, which may contribute to its biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloro-4-methylphenyl 2-furoate have not been extensively studied. However, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Chloro-4-methylphenyl 2-furoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option. However, its limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of 3-Chloro-4-methylphenyl 2-furoate in scientific research. One potential application is in the development of new drugs and pharmaceuticals. It may also be used as a building block for the synthesis of new organic compounds. Additionally, further studies may be conducted to investigate its potential biochemical and physiological effects.
Synthesis Methods
The synthesis of 3-Chloro-4-methylphenyl 2-furoate can be achieved through a multi-step reaction process. The first step involves the reaction of 3-chloro-4-methylphenol with potassium carbonate in dimethyl sulfoxide to form the corresponding phenoxide. The second step involves the reaction of the phenoxide with furoyl chloride in the presence of triethylamine to produce the final product, 3-Chloro-4-methylphenyl 2-furoate.
Scientific Research Applications
3-Chloro-4-methylphenyl 2-furoate has shown promising results in scientific research. It has been used as a building block for the synthesis of various organic compounds. It has also been used as a reagent for the selective detection of metal ions in solution. Additionally, it has been used in the development of new drugs and pharmaceuticals.
properties
Product Name |
3-Chloro-4-methylphenyl 2-furoate |
|---|---|
Molecular Formula |
C12H9ClO3 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
(3-chloro-4-methylphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C12H9ClO3/c1-8-4-5-9(7-10(8)13)16-12(14)11-3-2-6-15-11/h2-7H,1H3 |
InChI Key |
WCLGWMRHRLQJKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=CO2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=CO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267087.png)
![4-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267088.png)
![N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267089.png)
![N-butyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267091.png)
![N-(2-furylmethyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B267093.png)
![N-ethyl-4-[(4-methoxybenzoyl)amino]-N-phenylbenzamide](/img/structure/B267094.png)
![4-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267096.png)
![N-butyl-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B267097.png)
![2-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267099.png)


![2-({3-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)benzoic acid](/img/structure/B267104.png)
![2-{[3-(Isopentyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267106.png)
